molecular formula C8H16O2 B13004680 trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13004680
M. Wt: 144.21 g/mol
InChI Key: SNZVOCZNCMCBKA-RNFRBKRXSA-N
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Description

trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol: is an organic compound with the molecular formula C8H16O2 It is a cyclobutanol derivative characterized by the presence of an ethoxy group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2,2-dimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired cyclobutanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form more saturated derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or sulfonates can be used under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.

    Reduction: Hydrogen gas with Pd/C catalyst or other reducing agents like NaBH4.

    Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols or hydrocarbons.

    Substitution: Various substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound may be used to study the effects of cyclobutanol derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s ethoxy and methyl groups may influence its binding affinity and specificity. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    trans-3-Methoxy-2,2-dimethylcyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    trans-3-Ethoxy-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    trans-3-Ethoxy-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its specific combination of functional groups and ring size. The presence of both ethoxy and methyl groups on a cyclobutane ring provides distinct chemical and physical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,3R)-3-ethoxy-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

SNZVOCZNCMCBKA-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](C1(C)C)O

Canonical SMILES

CCOC1CC(C1(C)C)O

Origin of Product

United States

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